REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12]C)=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[NH2:14][NH2:15]>CCO>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([NH:14][NH2:15])=[O:12])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1
|
Name
|
|
Quantity
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0.9 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
NN
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 12 h
|
Duration
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12 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
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CUSTOM
|
Details
|
to give a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized with 60% EtOAc in n-hexane (10 mL)
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Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.98 mmol | |
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 77.8% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |